molecular formula C18H17N3O2 B12011626 N-(4-Methylphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide CAS No. 769146-89-6

N-(4-Methylphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide

Cat. No.: B12011626
CAS No.: 769146-89-6
M. Wt: 307.3 g/mol
InChI Key: MDKSAFSQHAJYIC-ULKOKDFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound with the molecular formula C19H19N3O2 It is known for its unique structure, which includes a hydrazino group and a phenylpropenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves the reaction of 4-methylphenylhydrazine with 3-phenyl-2-propenal in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Methylphenylhydrazine} + \text{3-Phenyl-2-propenal} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazino group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

N-(4-Methylphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-3-phenyl-2-propenylidene)-2-phenoxyacetohydrazide
  • 4-(4-Methylphenyl)-N-(2-methyl-3-phenyl-2-propenylidene)-1-piperazinamide
  • 4-Benzyl-N-(3-phenyl-2-propenylidene)-1-piperazinamide

Uniqueness

N-(4-Methylphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is unique due to its specific structural features, such as the presence of both a hydrazino group and a phenylpropenylidene moiety

Properties

CAS No.

769146-89-6

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide

InChI

InChI=1S/C18H17N3O2/c1-14-9-11-16(12-10-14)20-17(22)18(23)21-19-13-5-8-15-6-3-2-4-7-15/h2-13H,1H3,(H,20,22)(H,21,23)/b8-5+,19-13+

InChI Key

MDKSAFSQHAJYIC-ULKOKDFMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.